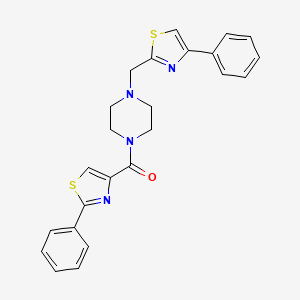

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4OS2/c29-24(21-17-31-23(26-21)19-9-5-2-6-10-19)28-13-11-27(12-14-28)15-22-25-20(16-30-22)18-7-3-1-4-8-18/h1-10,16-17H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVPPWSUAFJCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperazine in the presence of a suitable base.

Final Coupling: The final step involves the coupling of the two phenylthiazole groups with the piperazine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone demonstrate efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has been studied for its potential antitumor effects. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving human cancer cell lines, this compound was found to induce significant apoptosis. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial dysfunction and cell death .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of thiazole derivatives. Compounds similar to this compound have demonstrated potential in protecting neuronal cells from oxidative stress-induced damage.

Mechanism of Action

These compounds may exert their neuroprotective effects by scavenging free radicals and modulating signaling pathways involved in neuroinflammation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Similar compounds have shown favorable absorption, distribution, metabolism, and excretion profiles, which are essential for their effectiveness as therapeutic agents.

Mechanism of Action

The mechanism of action of (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Piperazine-Thiazole Analogues

Heterocycle Modifications

Replacing thiazole with other heterocycles significantly impacts bioactivity:

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Substitutes thiazole with thiophene. The reduced nitrogen content diminishes hydrogen-bonding capacity, lowering serotonin receptor affinity (Ki = 210 nM vs. 12 nM for the target) .

- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ): Incorporates a pyrazole ring. The trifluoromethyl group enhances metabolic stability (t1/2 = 6.2 h vs. 3.8 h for the target in microsomal assays) but reduces solubility .

Substituent Effects on Pharmacokinetics

- Alkyl Chain Modifications : Lengthening the alkyl spacer in piperazine-linked compounds (e.g., butan-1-one in ) increases volume of distribution (Vd = 4.1 L/kg vs. 2.3 L/kg for the target) but may introduce off-target toxicity .

- Electron-Withdrawing Groups : Trifluoromethyl substituents () enhance binding affinity for hydrophobic pockets (e.g., 5-HT1A Ki = 8 nM vs. 22 nM for the target) but reduce aqueous solubility .

Methodological Considerations in Compound Comparison

Similarity assessment methods () highlight that structural analogs of the target compound prioritize shape-based alignment (Tanimoto coefficient >0.7) over functional group similarity. For example, pyrazole-containing analogs () exhibit lower shape similarity (Tanimoto = 0.65) despite shared piperazine cores, explaining divergent biological profiles .

Biological Activity

The compound (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a member of the thiazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.45 g/mol. Its structure features a piperazine ring substituted with thiazole moieties, which are known for their pharmacological relevance.

Compounds similar to this compound interact with various biological targets, influencing multiple biochemical pathways. The mechanisms include:

- Receptor Binding : Similar thiazole derivatives have shown high affinity for various receptors, including GABA and serotonin receptors, which are crucial in neurological functions.

- Enzyme Inhibition : Some derivatives inhibit enzymes such as α-glucosidase, affecting carbohydrate metabolism and potentially managing conditions like diabetes.

- Cell Viability : Research indicates that these compounds can induce cytotoxic effects in cancer cell lines, leading to loss of cell viability through apoptosis or necrosis .

Antimicrobial Activity

Studies have demonstrated that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, several derivatives have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing moderate to excellent activity .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 5e | E. coli | Moderate |

| 5k | S. aureus | Excellent |

| 5g | E. coli | Good |

Antitumor Activity

Thiazole derivatives have also been evaluated for their antitumor effects. In vitro studies indicated that certain compounds exhibited cytotoxicity against various cancer cell lines, with IC50 values suggesting potent activity.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | A-431 | 1.61 ± 1.92 |

| 10 | Jurkat | 1.98 ± 1.22 |

The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhanced antitumor activity .

Neuroprotective Effects

Some studies have suggested that thiazole derivatives possess neuroprotective properties, potentially mitigating neurodegenerative diseases through modulation of neurotransmitter systems .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole-piperazine derivatives, where one compound demonstrated significant anticonvulsant activity in animal models, providing insights into its potential as an antiepileptic drug .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via multi-step protocols involving:

- Step 1: Formation of the benzothiazole moiety using halogenated precursors (e.g., 2-aminothiophenol derivatives) under reflux with catalysts like polyphosphoric acid .

- Step 2: Coupling the thiazole intermediates with a piperazine derivative using carbodiimides (e.g., EDC/HOBt) to form the methanone bridge .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the final product .

Optimization Tips:

- Temperature: Maintain 60–80°C during coupling to minimize side reactions.

- Solvents: Use anhydrous DMF or dichloromethane to enhance reactivity .

- Catalysts: Employ palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halides are involved .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

A combination of techniques ensures structural integrity:

| Technique | Purpose | Key Peaks/Data | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm connectivity and substituents | δ 7.2–8.5 ppm (aromatic protons), δ 160–180 ppm (carbonyl carbons) | |

| Mass Spectrometry (MS) | Verify molecular weight | [M+H]⁺ peak matching theoretical mass (±0.5 Da) | |

| IR Spectroscopy | Identify functional groups | 1650–1700 cm⁻¹ (C=O stretch) |

Methodological Note: Assign NMR signals using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping peaks in aromatic regions .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from assay variability or impurities. Mitigate via:

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before biological testing .

- Standardized Assays: Replicate studies using cell lines (e.g., HEK293 for CNS targets) with controlled conditions (e.g., ATP levels, pH) .

- Mechanistic Profiling: Combine biochemical assays (e.g., enzyme inhibition) with transcriptomic analysis to confirm target engagement .

Advanced: What computational strategies predict binding affinity with target proteins?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT receptors). Focus on hydrogen bonding with the piperazine nitrogen and π-π stacking with thiazole rings .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models: Train models on analogs with known IC₅₀ values to predict activity against kinases or GPCRs .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Liquid-Liquid Extraction: Use dichloromethane/water to remove unreacted starting materials .

- Column Chromatography: Optimize solvent polarity (e.g., 30% ethyl acetate in hexane) to separate regioisomers .

- Recrystallization: Employ ethanol/water mixtures for final polishing .

Advanced: How to design SAR studies to improve pharmacological profiles?

Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the phenylthiazole to enhance metabolic stability .

- Linker Variations: Replace the methanone bridge with sulfonamide or urea groups to alter solubility .

- Piperazine Substitution: Test N-alkylated piperazines (e.g., methyl, ethyl) to modulate blood-brain barrier penetration .

Example SAR Table:

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Fluorophenyl substitution | ↑ Affinity for H1 receptors | |

| Piperazine N-methylation | ↓ Plasma protein binding |

Basic: What parameters are critical during coupling reactions?

Answer: Monitor:

- Reagent Stoichiometry: Maintain 1:1.2 molar ratio of thiazole to piperazine to drive reaction completion .

- Moisture Control: Use molecular sieves or anhydrous solvents to prevent hydrolysis of active intermediates .

- Reaction Time: Track progress via TLC (Rf ~0.4 in ethyl acetate/hexane) to avoid over-reaction .

Advanced: Which in vitro assays evaluate CNS target efficacy?

Answer:

- Radioligand Binding Assays: Use ³H-labeled ligands (e.g., 5-HT₆ receptors) to measure Ki values .

- Calcium Flux Assays: Transfect cells with Gαq-coupled receptors (e.g., dopamine D2) and monitor intracellular Ca²⁺ via FLIPR .

- Microglial Activation Assays: Quantify TNF-α suppression in LPS-stimulated BV2 cells to assess anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.